molecular formula C10H7BrFNO2 B2654655 methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate CAS No. 926249-89-0

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate

Cat. No.: B2654655
CAS No.: 926249-89-0
M. Wt: 272.073
InChI Key: SIMHWODHYSPCLW-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Scientific Research Applications

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of brominating and fluorinating agents under controlled temperatures and solvents to ensure selective substitution on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles like amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

    Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 6-bromoindole-2-carboxylate

Uniqueness

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the indole ring. This combination can result in distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of these halogens can also influence its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMHWODHYSPCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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